molecular formula C8H6BrF3O B2366643 3-Bromo-2-(trifluoromethyl)benzyl alcohol CAS No. 1805950-70-2

3-Bromo-2-(trifluoromethyl)benzyl alcohol

Cat. No.: B2366643
CAS No.: 1805950-70-2
M. Wt: 255.034
InChI Key: OTKXNJYBZMEIFT-UHFFFAOYSA-N
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Description

3-Bromo-2-(trifluoromethyl)benzyl alcohol is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a benzyl alcohol moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(trifluoromethyl)benzyl alcohol typically involves the bromination of 2-(trifluoromethyl)benzyl alcohol. This can be achieved through electrophilic aromatic substitution using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-(trifluoromethyl)benzyl alcohol undergoes various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding benzyl alcohol without the bromine substituent.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products:

    Oxidation: 3-Bromo-2-(trifluoromethyl)benzaldehyde or 3-Bromo-2-(trifluoromethyl)benzoic acid.

    Reduction: 2-(Trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted benzyl alcohol derivatives.

Scientific Research Applications

3-Bromo-2-(trifluoromethyl)benzyl alcohol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for drug development, particularly in the design of molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(trifluoromethyl)benzyl alcohol involves its interaction with various molecular targets. The bromine and trifluoromethyl groups can enhance the compound’s reactivity and binding affinity to specific enzymes or receptors. The alcohol moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

    2-(Trifluoromethyl)benzyl alcohol: Lacks the bromine atom, resulting in different reactivity and applications.

    3-Bromo-2-(trifluoromethyl)benzaldehyde: An oxidized form of the alcohol, used in different synthetic applications.

    3-Bromo-2-(trifluoromethyl)benzoic acid: Another oxidized derivative with distinct chemical properties.

Uniqueness: 3-Bromo-2-(trifluoromethyl)benzyl alcohol is unique due to the combination of bromine and trifluoromethyl groups, which impart specific reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

IUPAC Name

[3-bromo-2-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c9-6-3-1-2-5(4-13)7(6)8(10,11)12/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKXNJYBZMEIFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805950-70-2
Record name 3-Bromo-2-(trifluoromethyl)benzyl alcohol
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